4-(Allyloxy)piperidine hydrochloride

Description

Systematic Nomenclature and IUPAC Classification

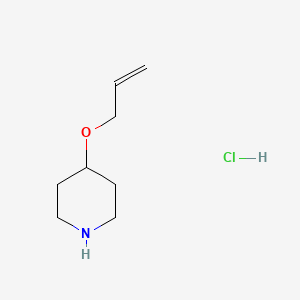

4-(Allyloxy)piperidine hydrochloride is a substituted piperidine derivative classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a secondary amine salt. The IUPAC name derives from its structural components: a six-membered piperidine ring (C₅H₁₁N) with an allyloxy group (–O–CH₂–CH=CH₂) substituted at the 4-position and a hydrochloride counterion. The systematic name is 4-(prop-2-en-1-yloxy)piperidine hydrochloride , reflecting the propene-derived allyl ether substituent and the protonated nitrogen bonded to a chloride ion.

This classification aligns with IUPAC Rule C-814.1 for ethers and Rule 71.3 for amine salts, ensuring unambiguous identification in chemical databases and literature. The compound’s nomenclature distinguishes it from positional isomers such as 3-(allyloxy)piperidine hydrochloride, emphasizing the critical role of substituent placement in its chemical identity.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₈H₁₆ClNO , with a molecular weight of 177.67 g/mol . Its structure comprises:

- A piperidine ring (C₅H₁₁N) with a nitrogen atom at position 1.

- An allyloxy group (–O–CH₂–CH=CH₂) attached to the carbon at position 4.

- A hydrochloride ion (Cl⁻) neutralizing the protonated piperidine nitrogen.

The structural representation can be depicted using SMILES notation :

C=CCOC1CCNCC1.Cl

This notation highlights the allyloxy chain (C=CCO), piperidine ring (C1CCNCC1), and chloride ion. The InChIKey (WHSPMDGTUJSSPI-UHFFFAOYSA-N) further encodes structural details for digital databases.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| SMILES | C=CCOC1CCNCC1.Cl |

| InChIKey | WHSPMDGTUJSSPI-UHFFFAOYSA-N |

Properties

IUPAC Name |

4-prop-2-enoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h2,8-9H,1,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSPMDGTUJSSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives have been found to interact with various targets, such as liver carboxylesterase 1. This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs.

Mode of Action

For instance, piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine.

Biological Activity

4-(Allyloxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative with an allyloxy group attached to the nitrogen atom. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 189.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Here are some key aspects regarding its mechanism of action:

- Target Receptors : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes that play a role in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against specific cancer cell lines.

- In Vitro Studies : In studies involving breast cancer cell lines, the compound has demonstrated the ability to inhibit cell growth and induce apoptosis. This effect is likely mediated through the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties.

- Microbial Testing : Laboratory tests have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from selected research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant inhibition of breast cancer cell proliferation. Induced apoptosis through mitochondrial pathways. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria in vitro. |

| Study 3 | Neuropharmacological Effects | Suggested potential for modulating CNS activity, impacting mood and anxiety-related behaviors in animal models. |

Dosage and Toxicity

The therapeutic window of this compound has been evaluated in animal models:

- Dosage Range : Effective dosages for anticancer activity were found to be between 10-50 mg/kg.

- Toxicity Profile : At low to moderate doses, the compound exhibited minimal toxicity, making it a candidate for further development.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

- Substituent Effects : Bulky groups (e.g., diphenylmethoxy) increase molecular weight and hydrophobicity, whereas polar groups (e.g., nitrophenyl) enhance water solubility .

- Salt Forms: Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine·2HCl) improve aqueous solubility compared to mono-HCl derivatives .

Table 2: Hazard and Regulatory Information

Preparation Methods

Etherification of 4-Hydroxypiperidine Derivatives

One common approach is the alkylation of 4-hydroxypiperidine with allyl bromide or similar allylating agents under basic conditions. This method involves:

- Starting from 4-piperidinol or 4-substituted piperidinols.

- Reacting with allyl bromide in the presence of a base such as potassium carbonate, often in polar aprotic solvents like dimethylformamide (DMF).

- Heating the reaction mixture to moderate temperatures (e.g., 90–120 °C) for several hours to achieve complete substitution.

An example from patent literature describes:

This method yields 4-allyloxy-substituted piperidine derivatives with moderate selectivity and yield.

Catalytic Allylation Using Di-allyl Carbonate

Another method involves catalytic allylation using di-allyl carbonate as the allyl source with palladium catalysts:

- 4-allyloxy-2,2,6,6-tetramethyl-piperidine is reacted with di-allyl carbonate in the presence of PdCl₂ or Pd(Ac)₂ and triphenylphosphine.

- The reaction is conducted under inert atmosphere (nitrogen) with controlled temperature (50–110 °C) and stirring for several hours.

- Carbon dioxide evolution indicates progress, and gas chromatography confirms product formation.

This catalytic approach offers high selectivity and yields for allylation at the piperidine nitrogen and oxygen atoms, enabling synthesis of 4-(allyloxy)piperidine derivatives with controlled substitution patterns.

Formation of this compound

The hydrochloride salt is generally prepared by:

- Treating the free base 4-(allyloxy)piperidine with hydrochloric acid (HCl), either as a gas or in aqueous solution.

- The reaction is typically performed in an organic solvent or aqueous medium at low temperatures to avoid decomposition.

- The resulting hydrochloride is isolated by filtration or crystallization, often yielding a stable, crystalline salt.

While direct detailed procedures for this compound are scarce, analogous preparation of piperidine hydrochloride salts is well documented, for example:

| Step | Description | Conditions | Yield | Purity |

|---|---|---|---|---|

| Salt formation | Addition of 30% HCl to piperidine derivative | 10–40 °C, stirring for several hours | ~86% | >98% purity by assay |

Alternative Synthetic Routes and Related Compounds

Total Synthesis of 4-Piperidyl Derivatives

A patent discloses a multi-step synthesis of 4-piperidyl piperidine involving:

- Preparation of N,N-bis(β-methyl propionate) benzylamine via Michael addition.

- Subsequent transformations including reflux, acid-base extractions, and distillations to yield 1-benzyl-4-piperidone intermediates.

- These intermediates can be further functionalized to introduce allyloxy groups and converted to hydrochloride salts.

This method is more complex but useful for producing structurally related piperidine derivatives.

Summary Table of Preparation Methods

Q & A

Q. How should contradictory data on the biological activity of this compound be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.